N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride typically involves the reaction of indole derivatives with cyclopropylmethyl halides under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(Cyclopropylmethyl)-1H-indole-3-ethanamine hydrochloride can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with similar structural features but different biological activities.
Serotonin: Another indole derivative that acts as a neurotransmitter and has distinct physiological roles.
Lysergic acid diethylamide (LSD): A synthetic indole derivative with potent psychoactive effects.
Properties
CAS No. |
55330-13-7 |
---|---|
Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
cyclopropylmethyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-2-4-14-13(3-1)12(10-16-14)7-8-15-9-11-5-6-11;/h1-4,10-11,15-16H,5-9H2;1H |
InChI Key |
PSEMEMTUBONFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.